

# Spectroscopic Profile of 6-Bromo-2-nitropyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromo-2-nitropyridin-3-ol

Cat. No.: B1291309

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## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **6-Bromo-2-nitropyridin-3-ol** (CAS No. 443956-08-9). Due to the limited availability of experimental spectra in public-domain literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining these spectra are also presented, along with workflow diagrams to illustrate the analytical processes. This guide is intended to serve as a foundational resource for scientists engaged in research and development involving this compound.

## Introduction

**6-Bromo-2-nitropyridin-3-ol** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its use in further research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for confirming the molecular structure and purity of synthesized compounds. This guide summarizes the expected spectroscopic characteristics of **6-Bromo-2-nitropyridin-3-ol** and provides standardized methodologies for their experimental determination.

## Chemical Structure and Properties

- IUPAC Name: **6-bromo-2-nitropyridin-3-ol**[\[1\]](#)
- CAS Number: 443956-08-9[\[1\]](#)
- Molecular Formula:  $C_5H_3BrN_2O_3$ [\[1\]](#)
- Molecular Weight: 218.99 g/mol [\[1\]](#)
- Monoisotopic Mass: 217.93270 Da[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Bromo-2-nitropyridin-3-ol**. These values are computationally derived and should be used as a reference for the analysis of experimentally obtained spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.0 - 8.2	d	~8.0	H-4
~7.4 - 7.6	d	~8.0	H-5
~5.5 - 6.5	br s	-	-OH

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The broadness and chemical shift of the hydroxyl proton are highly dependent on solvent and concentration.

Table 2: Predicted  $^{13}C$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 160	C-3
~148 - 152	C-2
~140 - 145	C-6
~130 - 135	C-4
~115 - 120	C-5

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
3400 - 3200	Broad, Medium	O-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1570	Strong	Aromatic C=C Stretch
1540 - 1500	Strong	Asymmetric N-O Stretch ( $\text{NO}_2$ )
1360 - 1320	Strong	Symmetric N-O Stretch ( $\text{NO}_2$ )
1250 - 1200	Medium	C-O Stretch
~600	Medium	C-Br Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Adduct	m/z
[M] <sup>+</sup>	217.9322
[M+H] <sup>+</sup>	218.9399
[M+Na] <sup>+</sup>	240.9219
[M-H] <sup>-</sup>	216.9254

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **6-Bromo-2-nitropyridin-3-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 4.1.1. Materials and Equipment

- **6-Bromo-2-nitropyridin-3-ol** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)
- High-quality 5 mm NMR tubes
- High-field NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., TMS)

#### 4.1.2. Procedure

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.
- **Transfer:** Transfer the solution to an NMR tube.

- Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.



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Figure 1. General workflow for NMR spectroscopy.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

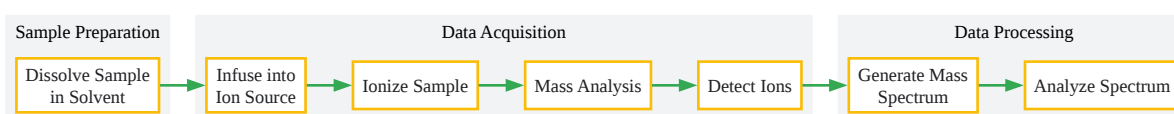
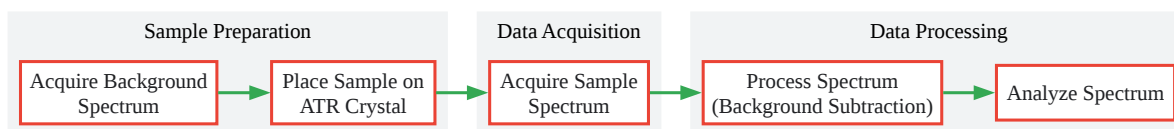
### 4.2.1. Materials and Equipment

- **6-Bromo-2-nitropyridin-3-ol** sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
- Spatula and agate mortar and pestle (for KBr pellets)

- IR-grade KBr powder (if applicable)

#### 4.2.2. Procedure (ATR)

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.



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## References

- 1. microbenotes.com [microbenotes.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2-nitropyridin-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291309#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-nitropyridin-3-ol]

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